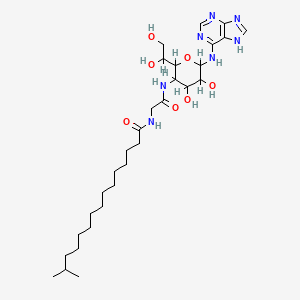

Septacidin

描述

属性

CAS 编号 |

87099-85-2 |

|---|---|

分子式 |

C30H51N7O7 |

分子量 |

621.8 g/mol |

IUPAC 名称 |

N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide |

InChI |

InChI=1S/C30H51N7O7/c1-19(2)13-11-9-7-5-3-4-6-8-10-12-14-21(40)31-15-22(41)36-23-25(42)26(43)30(44-27(23)20(39)16-38)37-29-24-28(33-17-32-24)34-18-35-29/h17-20,23,25-27,30,38-39,42-43H,3-16H2,1-2H3,(H,31,40)(H,36,41)(H2,32,33,34,35,37)/t20-,23+,25+,26+,27-,30-/m0/s1 |

InChI 键 |

YBZRLMLGUBIIDN-DUSHZQPUSA-N |

SMILES |

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

手性 SMILES |

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |

规范 SMILES |

CC(C)CCCCCCCCCCCCC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

外观 |

Solid powder |

其他CAS编号 |

62362-59-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2'-epi-septacidin LIA-0101 LIA-0101 B septacidin spicamycin |

产品来源 |

United States |

Microbial Production and Ecological Perspectives of Septacidin

Identification and Characterization of Septacidin-Producing Microorganisms

The primary sources of this compound are filamentous bacteria belonging to the genus Streptomyces.

Streptomyces fimbriatus Research

Streptomyces fimbriatus has been identified as a key producer of this compound. Early research established the ability of Streptomyces fimbriatus strains, such as ATCC 15051, to produce this compound when cultured in appropriate aqueous nutrient media under aerobic conditions google.com. The antibiotic can be recovered from the fermentation broth through processes involving extraction with organic solvents and subsequent evaporation google.com.

Exploration of Other Streptomyces Strains and Genera

While Streptomyces fimbriatus is a well-documented producer, other Streptomyces strains and potentially other microbial genera may also produce this compound or related compounds. For instance, spicamycin, an antibiotic with a highly conserved structure to this compound but differing in the stereochemistry of its 4-aminoheptosyl residue, is produced by Streptomyces alanosinicus zenodo.orgwikipedia.org. The discovery of novel this compound congeners, such as SEP-538, SEP-552, and SEP-624, from a high-yield heterologous expression strain Streptomyces albus 1597, highlights the potential for other Streptomyces strains, or engineered strains, to produce diverse this compound-like molecules researchgate.netnih.gov. Streptomyces asenjonii has also been reported to produce a compound related to this compound nih.gov.

Genetic Basis of this compound Production in Microbial Hosts

The biosynthesis of this compound is governed by a dedicated set of genes organized within a biosynthetic gene cluster (BGC). Research has focused on identifying and characterizing these genes, particularly in Streptomyces species.

The sep gene cluster, responsible for this compound biosynthesis, has been identified and studied. This cluster includes genes encoding various enzymes crucial for the construction of the this compound molecule, particularly the unique l-heptosamine moiety and the fatty acyl side chain nih.govpnas.org. Enzymes such as glycosyltransferase (SepE), aminotransferase (SepG), sugar isomerase (SepJ), and a tridomain protein (SepB) are involved in the biosynthesis of the l-glycero-β-d-manno-heptose moiety, which is activated as an ADP-sugar intermediate pnas.orgnih.govnih.govpnas.org. The biosynthesis of the l,l-gluco-heptosamine moiety involves enzymes like SepI (an oxidase), SepJ (a C5 epimerase), SepA (a C3 epimerase), and SepG (an aminotransferase) nih.govresearchgate.net. The fatty acyl side chain formation is proposed to involve acyltransferase-encoding genes such as sepD and sepH pnas.orgnih.gov.

Studies involving heterologous expression of the sep gene cluster in hosts like Streptomyces albus have confirmed the identity of the cluster and facilitated further biosynthetic studies pnas.orgnih.gov. The heptose moiety of this compound is derived from d-sedoheptulose-7-phosphate (S-7-P), a precursor also involved in the lipopolysaccharide (LPS) biosynthesis pathway in Gram-negative bacteria, representing a rare example of shared biosynthetic logic between Gram-positive secondary metabolism and Gram-negative primary metabolism nih.govnih.govpnas.org.

Microbial Ecology and Inter-Species Interactions Related to this compound Biosynthesis

This compound, as a secondary metabolite produced by soil bacteria like Streptomyces, likely plays a role in the complex ecological interactions within its environment. Secondary metabolites produced by soil bacteria are known to mediate interspecific interactions and are influenced by competitor sensing nih.gov. These molecules can act as signaling molecules, contribute to competition for resources, or play a role in defense nih.govnih.govtheacademic.in.

While specific ecological roles of this compound itself are still being elucidated, the production of such potent antibiotics by Streptomyces is generally understood in the context of microbial competition in nutrient-limited environments like soil nih.govnih.gov. The ability to produce antimicrobial compounds provides a competitive advantage against other microorganisms vying for the same resources. The shared ADP-heptose biosynthesis pathway between this compound production in Streptomyces and LPS biosynthesis in Gram-negative bacteria suggests a potential evolutionary or ecological connection, although the precise nature of this interaction regarding this compound is not fully detailed in the provided information nih.govnih.govpnas.org.

Strategies for Enhancing this compound Production in Research Strains

Enhancing the production of secondary metabolites like this compound in Streptomyces can be challenging due to complexities in cultivation and genetic manipulation researchgate.net. However, several strategies have been explored, particularly through genetic engineering and optimization of fermentation conditions.

Heterologous expression of the sep biosynthetic gene cluster in suitable host strains, such as Streptomyces albus or Escherichia coli, has been employed to improve production yields and facilitate research researchgate.netnih.govacs.org. In E. coli, strategies have included redirecting precursors from primary metabolism, such as ADP-heptose from LPS biosynthesis, to the this compound pathway acs.orgacs.org. Optimizing the expression levels and solubility of key enzymes, such as SepI, has been shown to improve the conversion of intermediates and increase the titer of this compound precursors like SEP-327 acs.orgacs.org. Supplementing the culture medium with precursors like adenosine, L-glutamate, or specific fatty acids (e.g., myristate) has also demonstrated the potential to increase the production of this compound and its congeners acs.org. Furthermore, optimizing fermentation conditions, including the carbon source, can significantly enhance production; for example, using glycerol (B35011) in fed-batch fermentation in engineered E. coli has resulted in significantly higher titers of SEP-327 acs.org.

Putting the biosynthetic gene cluster under the control of strong constitutive promoters, such as ermEp*, in heterologous hosts like Streptomyces albus has also led to the generation of high-yield strains and the discovery of novel this compound congeners researchgate.netnih.gov. These approaches highlight the potential of metabolic engineering and synthetic biology to improve the production of this compound and its analogs for further research and potential applications.

Biosynthesis Pathways and Enzymology of Septacidin

Elucidation of the Septacidin Biosynthetic Pathway

The biosynthesis of this compound has been studied through a combination of in vivo and in vitro experiments, including genome sequencing of the producing organism, Streptomyces fimbriatus CGMCC 4.1598, and heterologous expression of the gene cluster. nih.govpnas.orgpnas.org These studies have identified the key enzymatic steps and intermediates involved in the assembly of the this compound molecule. The pathway can be broadly divided into the biosynthesis of the l-heptosamine moiety and the subsequent attachment of the adenine (B156593) core and the acyl side chain. acs.orgnih.gov

Genetic Organization and Functional Annotation of this compound Biosynthetic Gene Clusters (BGCs)

The this compound biosynthetic gene cluster (BGC) in S. fimbriatus CGMCC 4.1598 has been identified and characterized. nih.govpnas.org The cluster spans a region of approximately 16.5 kb and contains 13 genes. nih.gov These genes encode for enzymes involved in sugar biosynthesis (SepB, SepC, SepE, SepG, SepI, SepJ, and SepL), acyltransferases responsible for side chain formation (SepD and SepH), a transporter (SepK), a regulator (SepR), and two proteins of unknown function (SepA and SepF). nih.gov Heterologous expression of the sep gene cluster in Streptomyces albus has been instrumental in studying the pathway and producing this compound congeners. nih.govresearchgate.netnih.gov

Enzymatic Mechanisms Governing this compound Structural Assembly

The structural assembly of this compound involves a series of enzymatic reactions, with particular complexity residing in the formation of the unique l-heptosamine moiety.

Biosynthesis of the Heptose Moiety

The heptose moiety of this compound is an l-heptopyranose sugar. nih.govnih.gov Its biosynthesis proceeds through a pathway that shares common features with the biosynthesis of heptoses found in the LPS of Gram-negative bacteria. nih.govpnas.orgcas.cnpnas.orgcas.cn

Research has shown that d-sedoheptulose-7-phosphate (S-7-P) serves as a common precursor for the heptose moieties in both this compound and hygromycin B. nih.govpnas.orgpnas.orgmedchemexpress.comglpbio.commedchemexpress.comresearchgate.netuni-muenchen.de This seven-carbon sugar phosphate (B84403) is a key intermediate that is converted through a series of enzymatic steps to the activated ADP-heptose form. nih.govmedchemexpress.comglpbio.comnih.gov Isotopic enrichment studies have also indicated that the this compound heptose is derived from the pentose (B10789219) phosphate pathway. zenodo.org

A remarkable finding in this compound biosynthesis is that the producer organism, a Gram-positive bacterium, utilizes an ADP-heptose biosynthesis pathway that is analogous to the pathway found in Gram-negative bacteria for LPS biosynthesis. nih.govpnas.orgcas.cnpnas.orgcas.cnnih.govresearchgate.net In E. coli LPS biosynthesis, S-7-P is converted to ADP-l-glycero-β-d-manno-heptose through a five-step pathway involving enzymes such as GmhA, HldE, GmhB, and HldD. pnas.orgcas.cncas.cnnih.govnih.gov The this compound biosynthetic pathway employs homologous enzymes, including SepB, SepL, and SepC, to convert S-7-P to ADP-l-glycero-β-d-manno-heptose. nih.govpnas.orgmedchemexpress.comglpbio.comresearchgate.net This shared biosynthetic logic is a rare example of a primary metabolic pathway in Gram-negative bacteria being conserved and utilized for secondary metabolite biosynthesis in a Gram-positive bacterium. nih.govpnas.orgpnas.orgcas.cn

Several key enzymes in the this compound biosynthetic pathway have been functionally characterized:

SepB: SepB is a trifunctional enzyme possessing isomerase, kinase, and nucleotidyltransferase activities. acs.orgnih.govresearchgate.net It is involved in the early steps of converting S-7-P towards ADP-d-glycero-β-d-manno-heptose. nih.govmedchemexpress.comglpbio.comresearchgate.net Its N-terminal region shows similarity to S-7-P isomerase (GmhA), while the rest of the protein is similar to the bifunctional kinase/nucleotidyltransferase HldE involved in E. coli LPS biosynthesis. nih.govresearchgate.net

SepL: SepL is a heptose phosphatase involved in the biosynthesis of ADP-l-glycero-β-d-manno-heptose. nih.govmedchemexpress.comglpbio.comresearchgate.net It shows similarity to GmhB, a phosphatase in the E. coli LPS pathway. nih.govresearchgate.net

SepC: SepC is an ADP-d-glycero-β-d-manno-heptose 6'-epimerase. nih.govresearchgate.net It catalyzes the epimerization of ADP-d-glycero-β-d-manno-heptose to ADP-l-glycero-β-d-manno-heptose, a crucial step in forming the l-heptose moiety. nih.govpnas.orgresearchgate.net SepC is an NAD+-dependent enzyme and shares identity with HldD from E. coli LPS biosynthesis. nih.gov

SepI: SepI is an FAD-dependent 4'-oxidase that initiates the modification of the l-glycero-α-d-manno-heptose moiety of an intermediate (SEP-328) by oxidizing the 4'-hydroxyl group to a keto group. acs.orgresearchgate.netnih.govnih.govresearchgate.netreferencecitationanalysis.comwanfangdata.com.cn This oxidation is essential for the subsequent epimerization and amino-transformation reactions. acs.org

SepJ: SepJ is a C5 epimerase that acts after SepI, catalyzing the 5'-epimerization of the 4'-keto-l-heptopyranose intermediate. researchgate.netnih.govnih.govresearchgate.netreferencecitationanalysis.com SepJ is described as a TIM barrel sugar epimerase. nih.gov

SepA: SepA is a monofunctional l-pyranose C3 epimerase. researchgate.netnih.govnih.govresearchgate.net It catalyzes the 3'-epimerization reaction, further shaping the 4'-keto-l-heptopyranose moiety. nih.govnih.govresearchgate.net SepA is an unprecedented enzyme belonging to the vicinal oxygen chelate (VOC) family of sugar epimerases and requires a metal ion for its catalytic mechanism. nih.govnih.govresearchgate.net

The sequential action of SepI, SepJ, and SepA, followed by the action of the aminotransferase SepG which installs the 4'-amino group, leads to the formation of the l,l-gluco-heptosamine moiety (SEP-327). acs.orgresearchgate.netnih.govnih.govresearchgate.net

Here is a summary of the key enzymes involved in the early stages of this compound heptose biosynthesis:

| Enzyme | Proposed Function | Homologue in E. coli LPS Biosynthesis |

| SepB | Trifunctional: Isomerase, Kinase, Nucleotidyltransferase | GmhA, HldE |

| SepL | Heptose Phosphatase | GmhB |

| SepC | ADP-d-glycero-β-d-manno-heptose 6'-Epimerase | HldD |

Here is a summary of enzymes involved in the modification of the heptose moiety after it is attached to the adenine core:

| Enzyme | Proposed Function |

| SepI | FAD-dependent 4'-Oxidase |

| SepJ | C5 Epimerase |

| SepA | Monofunctional l-pyranose C3 Epimerase (VOC family) |

| SepG | Aminotransferase (installs 4'-amino group) |

Functional Characterization of Key Biosynthetic Enzymes (e.g., SepB, SepL, SepC, SepI, SepJ, SepA)

N6-Glycosylation of the Adenine Core

A defining feature of this compound is the attachment of the heptose sugar to the N6 position of the adenine base, a unique glycosylation pattern among adenine-derived nucleoside antibiotics where sugars are typically attached at the N9 position. researchgate.netacs.org This crucial N6-glycosylation step is catalyzed by the enzymes SepE and SepF. researchgate.netresearchgate.netnih.gov

Role of SepE as an Fe(II)-Dependent Glycosyltransferase

SepE is identified as an unprecedented Fe(II)-dependent glycosyltransferase responsible for decorating the N6-position of AMP (adenosine monophosphate). researchgate.netacs.orgnih.govacs.org SepE utilizes ADP-L-glycero-β-D-manno-heptose as the sugar donor for this glycosylation reaction. researchgate.netacs.orgnih.govacs.org The presence of Fe(II) is proposed to play a role in the binding of the AMP substrate by SepE, potentially tethered by four C-terminal cysteine residues. acs.org This enzymatic activity installs the heptosyl moiety onto the adenine base.

Function of SepF as a Glycosidase in Core Formation

Following the N6-glycosylation by SepE, SepF functions as an unusual glycosidase. researchgate.netacs.orgnih.govacs.org SepF is responsible for detaching the N9-ribosyl-5-phosphate group from the intermediate formed after SepE activity. researchgate.netacs.orgnih.govacs.org This cleavage by SepF is essential for yielding the N6-glycosylated adenine core (SEP-327). researchgate.netnih.govnih.govacs.org While SepF is the primary enzyme for this cleavage, studies have suggested the potential existence of other cellular glycosidases that could partially supplement SepF's function. acs.org

Fatty Acyl Side-Chain Elongation and Diversification

The this compound structure includes a fatty acyl side chain attached to the N4′ position of the heptosamine moiety via a glycyl linker. The length and structure of this fatty acyl chain can vary, contributing to the diversity of this compound analogs. The assembly of this side chain involves specific acyltransferase enzymes. nih.gov

Characterization of Acyltransferases (e.g., SepD, SepH)

Two key acyltransferases, SepD and SepH, have been identified as being involved in the formation of the glycyl-fatty acyl side chain of this compound. nih.govnih.gov Genetic studies, such as the construction of S. albus mutants lacking sepD or sepH, have shown a significant reduction or complete abolition of this compound production, indicating their essential roles. nih.gov Analysis of intermediates accumulated in these mutants has provided insights into the specific functions of SepD and SepH.

Research suggests that SepH catalyzes the addition of the N-4′-glycyl group to the N6-glycosylated adenine core (SEP-327). nih.gov Subsequently, SepD is proposed to be responsible for adding the fatty acyl group to the glycyl moiety. nih.gov This sequential action of SepH and SepD leads to the formation of the characteristic glycyl-fatty acyl side chain.

Mechanisms of Fatty Acyl Group Integration and Modification

The precise mechanisms by which SepD and SepH integrate and potentially modify the fatty acyl group during this compound biosynthesis are areas of ongoing research. Fatty acid elongation in biological systems typically involves a cycle of reactions including condensation, reduction, dehydration, and a final reduction, often utilizing malonyl-CoA as the two-carbon donor. ebi.ac.ukijs.siwikipathways.orgdiva-portal.org While general principles of fatty acid elongation are known, the specific substrates and enzymatic steps catalyzed by SepD and SepH within the context of this compound biosynthesis require further detailed characterization. The diversification of the fatty acyl chain observed in different this compound analogs suggests that these acyltransferases, or potentially other enzymes in the pathway, may exhibit some flexibility in substrate recognition or may work in conjunction with host fatty acid metabolic pathways to access different fatty acyl precursors.

Combinatorial Biosynthesis and Genetic Engineering for this compound Analogs

The elucidation of the this compound biosynthetic pathway and the identification of the associated gene cluster (sep gene cluster) have opened avenues for generating novel this compound analogs through combinatorial biosynthesis and genetic engineering. pnas.orgnih.govcas.cn These approaches allow for the manipulation of the biosynthetic machinery to produce structural variants with potentially altered biological activities. nih.govcas.cnresearchgate.net

Heterologous Expression Systems for this compound Biosynthesis (e.g., Escherichia coli)

Heterologous expression systems provide a powerful tool for the production of natural products and their analogs, overcoming limitations associated with the native producers, such as slow growth or complex cultivation requirements. nih.gov Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, ease of genetic manipulation, and high productivity. nih.govresearchgate.netmdpi.com

Reconstitution of the this compound biosynthetic pathway in E. coli has been successfully pursued. acs.org This involves expressing the genes from the sep gene cluster in engineered E. coli strains. A key strategy has been to redirect the ADP-heptose precursor from E. coli's primary metabolism (specifically, the LPS biosynthesis pathway) towards this compound biosynthesis. acs.org By expressing specific sep genes, researchers have been able to produce key intermediates, such as the N6-glycosylated d-heptose-adenine intermediate (SEP-328) and the l,l-gluco-heptosamine-adenine core (SEP-327), in E. coli. acs.org For instance, expressing sepIJAG in E. coli allowed for the production of SEP-327. acs.org Further inclusion of the acyltransferase genes sepH and sepD enabled the synthesis of this compound congeners with linear fatty acyl chains in E. coli. acs.org

Despite the advantages, expressing some this compound biosynthetic enzymes, such as SepI and SepH, in E. coli has presented challenges, with proteins often accumulating as insoluble inclusion bodies. nih.govacs.org Strategies to improve the soluble expression levels of these enzymes, such as optimizing fermentation conditions and introducing chaperonin systems, have been explored to enhance the efficiency of the heterologous system. acs.org

The successful reconstitution of this compound biosynthesis in E. coli and the achievement of high yields for intermediates like SEP-327 (up to 2.53 g/L in fed-batch fermentation) are significant for facilitating the large-scale preparation of the this compound core for the construction of semisynthetic analog libraries. acs.org

Targeted Pathway Engineering for Structural Diversification

Targeted pathway engineering involves modifying the genes or enzymes within a biosynthetic pathway to generate structural diversity in the final product. google.com For this compound, this can involve altering the sep gene cluster to produce analogs with modifications in the heptosamine moiety or the fatty acyl side chain.

Modifications to the fatty acyl side chain have been achieved through genetic manipulation. For example, constructing a high-yield heterologous expression strain of Streptomyces albus by placing the sep gene cluster under the control of a strong constitutive promoter led to the production of new this compound congeners with shorter fatty acyl chains (SEP-538 and SEP-552) and even a congener with a hydroxylated fatty acyl chain (SEP-624). researchgate.net This demonstrates that manipulating the expression of the native gene cluster can lead to the production of novel analogs.

The insights gained into the biosynthesis of the l-heptosamine moiety also enable opportunities for manipulating this part of the molecule through combinatorial biosynthesis. pnas.orgnih.govcas.cn By altering or substituting the genes encoding the sugar biosynthesis enzymes (SepB, SepC, SepE, SepG, SepI, SepJ, and SepL), it may be possible to introduce different sugar moieties into the this compound core, leading to novel glycosylated analogs. pnas.org

Pathway engineering can involve various techniques, including gene deletion, insertion, or overexpression, as well as directed evolution of enzymes to alter their substrate specificity or catalytic activity. google.com The availability of the characterized sep gene cluster and the understanding of the enzymatic steps provide a foundation for applying these techniques to generate a diverse library of this compound analogs for further evaluation.

Data Table: Key Enzymes in this compound Biosynthesis and Their Proposed Functions

| Enzyme | Proposed Function | Relevant Biosynthetic Step(s) |

| SepB | Isomerase, Kinase, Nucleotidyltransferase | Conversion of D-sedoheptulose-7-phosphate to ADP-l-glycero-β-d-manno-heptose |

| SepL | Heptose Phosphatase | Conversion of D-sedoheptulose-7-phosphate to ADP-l-glycero-β-d-manno-heptose |

| SepC | ADP-D-glycero-β-D-manno-heptose 6′-epimerase | Conversion of ADP-D-glycero-β-D-manno-heptose |

| SepI | Oxidoreductase (4′-oxidation) | Oxidation of l-glycero-α-d-manno-heptose moiety |

| SepJ | C5 Epimerase | Epimerization of the 4′-keto-l-heptopyranose moiety |

| SepA | C3 Epimerase (monofunctional, VOC family) | Epimerization of the 4′-keto-l-heptopyranose moiety |

| SepG | Aminotransferase | Installation of the 4′-amino group |

| SepD | Acyltransferase (proposed) | Formation of the glycyl-fatty acyl side chain |

| SepH | Acyltransferase (proposed) | Formation of the glycyl-fatty acyl side chain |

Data Table: this compound Congeners Produced by Engineered Streptomyces albus Strain

| Congener | Fatty Acyl Chain Modification |

| SEP-538 | Shorter fatty acyl chain |

| SEP-552 | Shorter fatty acyl chain |

| SEP-624 | Hydroxylated fatty acyl chain |

Molecular and Cellular Mechanisms of Septacidin Action

Immunogenic Cell Death (ICD) Induction by Septacidin

Immunogenic cell death (ICD) is a mode of cell death that not only results in the demise of the cell but also stimulates an adaptive immune response against antigens associated with the dying cell nih.govtandfonline.combohrium.com. This compound has been identified as a putative inducer of ICD nih.govtandfonline.com.

Molecular Hallmarks of this compound-Induced ICD (Calreticulin Exposure, ATP Secretion, HMGB1 Release)

ICD is characterized by the spatiotemporally defined emission of damage-associated molecular patterns (DAMPs) ehu.eustandfonline.com. Key molecular hallmarks of ICD include the pre-apoptotic exposure of calreticulin (B1178941) (CALR) on the cell surface, the lysosomal secretion of ATP during the blebbing phase of apoptosis, and the release of high mobility group box 1 (HMGB1) from dead cells nih.govtandfonline.comehu.eusresearchgate.netnih.gov. Studies have shown that this compound promotes these hallmarks in various cell lines, including human osteosarcoma U2OS cells and murine fibrosarcoma MCA205 cells nih.govtandfonline.comresearchgate.net.

Table 1: Effect of this compound on ICD Hallmarks

| Cell Line | Calreticulin (CALR) Exposure | ATP Secretion | HMGB1 Release |

| U2OS (Human Osteosarcoma) | Promoted | Promoted | Promoted |

| MCA205 (Murine Fibrosarcoma) | Promoted | Promoted | Promoted |

*Based on research findings where this compound promoted these effects nih.govtandfonline.comresearchgate.net.

Cellular Pathways and Signaling Modules Activated in this compound-Mediated ICD

ICD induction can involve the activation of danger signaling pathways ehu.eus. While specific detailed pathways activated by this compound in mediating ICD are still under investigation, ICD inducers are known to trigger intracellular stress responses, such as endoplasmic reticulum (ER) stress and oxidative stress, which facilitate the release of DAMPs nih.govnih.govnih.govijbs.com. ER stress, for instance, can lead to the exposure of calreticulin on the cell surface nih.govnih.gov. The spatiotemporally coordinated emission of DAMPs promotes the recruitment and activation of antigen-presenting cells (APCs) tandfonline.com.

Role of Immune Cells in Response to this compound-Induced Cell Death (e.g., T-Lymphocyte Dependence, Antigen-Presenting Cell Recruitment)

The DAMPs released during ICD play a critical role in activating immune cells, particularly APCs like dendritic cells (DCs) and macrophages researchgate.netmdpi.com. CALR on the cell surface acts as an "eat me" signal for professional APCs, enhancing their uptake of dead cells and associated antigens tandfonline.com. ATP acts as a chemoattractant for DC precursors, and HMGB1 can activate Toll-like receptor-4 (TLR4) on DCs, stimulating their maturation nih.govmdpi.com. The immune response triggered by ICD inducers, including this compound, is crucial for generating antitumor immunity nih.govtandfonline.combohrium.com. Studies using immunocompetent mice have demonstrated that this compound-killed cancer cells can protect against re-challenge with living cancer cells of the same type, indicating the induction of a protective immune memory nih.govtandfonline.comresearchgate.net. Furthermore, the antineoplastic effects of this compound in established murine tumors have been shown to be entirely dependent on T lymphocytes nih.govtandfonline.comresearchgate.net. This highlights the critical role of T cells in the immune response elicited by this compound-induced cell death.

Antifungal Mechanism Research

This compound was initially discovered as an antifungal antibiotic cas.cnnih.gov. Research indicates that the antifungal activity of septacidins can be influenced by the length and decoration of their fatty acyl chains researchgate.net. While the precise molecular targets underlying its antifungal activity are not as extensively documented as its ICD-inducing properties, its classification as a nucleoside antibiotic with reported antifungal effects suggests potential interference with essential fungal cellular processes.

Exploration of Other Potential Cellular Targets and Pathways (e.g., Protein Synthesis Inhibition)

Beyond its role in ICD induction and antifungal activity, research has explored other potential cellular targets of this compound and its analogs. Spicamycin, a closely related analog of this compound, has been investigated for its antitumor activity and appears to preferentially inhibit protein synthesis at concentrations higher than those required for growth inhibition aacrjournals.orgnih.gov. The mechanism responsible for the antiproliferative activity of spicamycin, and by extension potentially this compound, has been suggested to involve interference with protein synthesis aacrjournals.orgontosight.ai. Studies on spicamycin indicate that its lipophilic fatty acid tail is important for cellular uptake, and an intracellular deacylation may be required for the active species that inhibits protein synthesis aacrjournals.org.

Structure Activity Relationship Sar Studies of Septacidin

Correlating Heptose Moiety Stereochemistry with Biological Activity

The heptose moiety in septacidin is an L-glycero-β-L-gluco-heptosamine sugar. acs.orgresearchgate.net The biosynthesis of this seven-carbon sugar involves a series of enzymatic steps, including epimerization reactions at the C3' and C5' positions and the introduction of a 4'-amino group. nih.gov This L-heptose moiety is derived from D-sedoheptulose-7-phosphate, a precursor also involved in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. nih.gov

While the search results highlight the biosynthetic pathway and the L-configuration of the heptose in this compound, detailed SAR studies specifically correlating the stereochemistry of different heptose isomers or modifications within the heptose ring to biological activity are not extensively detailed in the provided snippets. However, the importance of the heptose moiety is underscored by its unique structure and its role as a building block in this compound. researchgate.net The challenging chemical synthesis of the N6-glycosylated L-heptosamine-adenine core also suggests its critical structural role. acs.org

Influence of Fatty Acyl Chain Length and Decoration on Antifungal Efficacy

The fatty acyl chain attached to the glycyl unit of this compound is a key determinant of its antifungal activity. Research indicates that the length and decoration of this fatty acyl chain significantly influence the potency against fungi. nih.govresearchgate.net

Studies on this compound congeners with varying fatty acyl chain lengths have demonstrated a correlation between chain length and antifungal efficacy. For instance, novel congeners with shorter fatty acyl chains, such as SEP-538 and SEP-552, were found to have weaker or moderate antifungal activities compared to the parent this compound. nih.govresearchgate.net Specifically, SEP-552 showed moderate inhibitory effects against Epidermophyton floccosum, while SEP-538 exhibited only weak activity. nih.govresearchgate.net

The presence of a hydroxyl group on the fatty acyl chain can also impact activity. SEP-624, a congener with a hydroxylated fatty acyl chain, showed only weak antifungal activity. nih.govresearchgate.net

Furthermore, investigations into spicamycin analogues (spicamycin is the C-2' epimer of this compound acs.org) with varied fatty acid chain lengths showed that cytotoxic activities depended on the chain length, with dodecanoyl (C12), tetradecanoyl (C14), hexadecanoyl (C16), and icosanoyl (C20) analogues showing potent antitumor activity. acs.orgnih.gov Shortening the fatty acid chain from C16 to C6 resulted in a complete loss of activity. nih.gov

Data from these studies suggest an optimal range for the fatty acyl chain length for biological activity, and modifications like hydroxylation can reduce efficacy.

| This compound Congener | Fatty Acyl Chain Description | Antifungal Activity (Epidermophyton floccosum) | Citation |

| SEP-538 | Shorter fatty acyl chain | Weak | nih.govresearchgate.net |

| SEP-552 | Shorter fatty acyl chain | Moderate (MIC 62.5 μM) | nih.govresearchgate.net |

| SEP-624 | Hydroxylated fatty acyl chain | Weak | nih.govresearchgate.net |

| This compound (SEP) | Branched fatty acyl chain | Comparatively higher than SEP-538/552/624 | acs.orgnih.govresearchgate.net |

| SEP-E594 | Linear fatty acyl chain | Comparable to SEP-594 (branched) | acs.org |

| SEP-E622 | Linear fatty acyl chain | Comparable to SEP (branched) | acs.org |

Studies also indicate that the position of the fatty chain attachment is important; shifting the fatty chain to the glycine (B1666218) unit or omitting the glycine unit entirely led to a complete loss of activity in synthetic analogues. nih.gov However, activity was retained if the C16 chain was shortened to C12 or if the glycine unit was extended to beta-alanine (B559535). nih.gov Interestingly, SEP congeners with linear fatty acyl termini (SEP-E594 and SEP-E622) exhibited antifungal activities comparable to their isomers with branched fatty acyl groups, suggesting that the branching at the terminus may not be critical for antifungal activity. acs.org

Impact of the N6-Glycosylated Adenine (B156593) Core on Bioactivity

The N6-glycosylated adenine core is a defining structural feature of this compound and its analogues, including spicamycin and anicemycin. acs.orgresearchgate.netnih.gov This unique core structure is formed through the action of specific enzymes, SepE and SepF, where SepE, an Fe(II)-dependent glycosyltransferase, attaches ADP-L-glycero-β-D-manno-heptose to the N6-position of AMP. researchgate.netnih.govresearchgate.net

The N6-glycosylated adenine core (specifically SEP-327) is considered challenging for chemical synthesis, highlighting its complex nature and potential importance for biological function. acs.org While the search results emphasize the uniqueness and biosynthesis of this core, detailed SAR studies specifically isolating the impact of modifications to the adenine base itself or the glycosidic linkage on bioactivity are not explicitly provided.

However, the fact that this compound and its analogues, all possessing this core, exhibit fascinating bioactivities that are rare for other nucleoside antibiotics suggests that this structural element plays a crucial role in their distinct biological profiles, including antifungal and antitumor activities. researchgate.netnih.gov The core structure prepared by spicamycin hydrolysis has been used semisynthetically to construct derivatives with varied side chains, implying that the core provides the essential framework for activity, which is then modulated by the attached moieties. acs.org

Preclinical Research of Septacidin in Non Human Models

In Vitro Efficacy Studies of Septacidin and its Analogs

In vitro research has explored the effects of this compound and its related compounds on various biological targets, including fungi and cancer cell lines. researchgate.netnih.gov

Antifungal Activity Assessment (e.g., Epidermophyton floccosum)

This compound has demonstrated inhibitory effects against skin pathogenic fungi such as Epidermophyton floccosum and Trichophyton mentagrophytes. researchgate.netnih.gov Studies on novel this compound congeners, specifically SEP-538, SEP-552, and SEP-624, have assessed their antifungal activities. SEP-552 showed moderate inhibitory effects against Epidermophyton floccosum 57312 with a Minimum Inhibitory Concentration (MIC) value of 62.5 μM. researchgate.netnih.gov In contrast, SEP-538 and SEP-624 exhibited only weak antifungal activities. researchgate.netnih.gov Investigations into the structure-activity relationship of septacidins suggest that the length and decoration of their fatty acyl chains significantly influence their antifungal potency. researchgate.netnih.gov Epidermophyton floccosum is a filamentous fungus that causes skin and nail infections in humans, including athlete's foot, ringworm, and jock itch. wikipedia.orgmicrobenotes.com

Table 1: In Vitro Antifungal Activity of this compound Congeners against Epidermophyton floccosum 57312

| Compound | MIC (μM) | Antifungal Activity |

| SEP-552 | 62.5 | Moderate |

| SEP-538 | Not specified | Weak |

| SEP-624 | Not specified | Weak |

Antitumor Activity in Cancer Cell Lines (e.g., U2OS, MCA205)

This compound has shown antitumor activity in various cancer cell lines. nih.gov In vitro experiments using genetically engineered human osteosarcoma U2OS cells and murine fibrosarcoma MCA205 cells have indicated that this compound can promote hallmarks of immunogenic cell death (ICD). nih.govtandfonline.comresearchgate.net These hallmarks include the exposure of calreticulin (B1178941) (CRT) on the cell surface, the secretion of ATP, and the release of HMGB1. nih.govtandfonline.comresearchgate.net U2OS is a human osteosarcoma cell line. nih.govharvard.edu MCA205 is a murine fibrosarcoma cell line commonly used in ICD studies. nih.govresearchgate.netnih.gov

In Vivo Studies in Murine Models of Immunogenic Cell Death and Cancer

In vivo studies, primarily in murine models, have investigated this compound's ability to induce immunogenic cell death and its effects on tumor growth. nih.govtandfonline.comtandfonline.com

Immunological Responses to this compound in Animal Models

This compound has been identified as a putative inducer of immunogenic cell death. nih.govtandfonline.com Studies in immunocompetent mice have shown that this compound-killed MCA205 cells provided protection against a subsequent challenge with living cancer cells of the same type. nih.govtandfonline.comresearchgate.net This suggests that this compound can elicit a protective anticancer immune response. The antineoplastic effects of this compound on established murine tumors were found to be dependent on T lymphocytes. researchgate.netnih.govtandfonline.comresearchgate.net This highlights the role of the adaptive immune system in mediating this compound's antitumor effects.

Mechanistic Investigations in Preclinical Settings

Mechanistic investigations in preclinical settings have focused on how this compound induces cell death and stimulates an immune response. This compound has been shown to promote the exposure of CRT, secretion of ATP, and release of HMGB1 from cancer cells in vitro, which are key molecular changes associated with ICD. nih.govtandfonline.comresearchgate.net These damage-associated molecular patterns (DAMPs) are crucial for activating antigen-presenting cells and initiating an adaptive immune response against tumor cells. bohrium.commdpi.comtandfonline.com The biosynthesis of this compound involves a unique N6-glycosylated adenine (B156593) core, and the heptose moiety is derived from D-sedoheptulose-7-phosphate. nih.govresearchgate.netuni.lu Enzymes like SepE and SepF are involved in the formation of this unique structure. researchgate.netuni.lu

Identification and Validation of Preclinical Biomarkers for this compound Efficacy

While specific preclinical biomarkers for this compound efficacy are not extensively detailed in the provided context, the induction of ICD hallmarks (CRT exposure, ATP secretion, HMGB1 release) in cancer cells in vitro serves as a preclinical indicator of its potential immunogenic activity. nih.govtandfonline.comresearchgate.netresearchgate.net Furthermore, the dependence of this compound's antitumor effects on T lymphocytes in murine models suggests that the presence and activity of these immune cells could be considered as preclinical indicators of response. researchgate.netnih.govtandfonline.comresearchgate.net

Chemical Synthesis and Analog Development Strategies for Septacidin

Synthetic Methodologies for Septacidin Building Blocks

The core structure of this compound includes an l-heptosamine sugar moiety linked to an adenine (B156593) base. Synthesizing these components efficiently is crucial for accessing this compound and its derivatives.

Expedient Synthesis of L-Heptose Derived Scaffolds from L-Glucose

L-heptopyranoses are rare sugars found in natural products like this compound researchgate.net. The biosynthesis of the l,l-gluco-heptosamine moiety in this compound involves a pathway where d-sedoheptulose 7-phosphate is converted to ADP-activated l-glycero-β-d-manno-heptose before transfer to adenine monophosphate researchgate.netnih.gov. This ADP-heptose precursor can be redirected from the lipopolysaccharide biosynthesis pathway in engineered Escherichia coli for the production of this compound intermediates acs.orgacs.org.

While the search results mention the biosynthesis of L-heptose from d-sedoheptulose-7-phosphate and its connection to LPS biosynthesis in E. coli, detailed chemical synthetic routes specifically starting from L-glucose for this compound building blocks were not extensively described in the provided snippets. However, the biosynthesis involves enzymes like SepE, an Fe(II)-dependent glycosyltransferase, which decorates the N6-position of AMP using ADP-l-glycero-β-d-manno-heptose as a sugar donor, and SepF, a glycosidase that detaches the N9-ribosyl-5-phosphate researchgate.net. The l,l-gluco-heptosamine moiety is shaped by sequential epimerization reactions involving SepJ and SepA, followed by the installation of the 4'-amino group by aminotransferase SepG researchgate.netnih.gov.

Glycosylation Chemistry for N6-Linkage Formation

The formation of the N6-glycosidic bond between the heptosamine sugar and the adenine base is a key step in this compound synthesis. Nucleoside synthesis generally involves N-glycosylation of a nucleobase with a sugar synthon rsc.org. This process can face challenges in achieving high regio- and diastereoselectivity due to the low nucleophilicity of nucleobases and the presence of multiple functional groups on the sugar rsc.org.

Chemical glycosylation reactions typically involve activating a glycosyl intermediate for nucleophilic attack by a nucleobase rsc.org. While the Vorbrüggen glycosylation is commonly used, it can lead to poor anomeric purity and low regioselectivity for purine (B94841) nucleosides academie-sciences.fr. Alternative methods have been developed to address these issues academie-sciences.fr. Di-glycosylated adenines can act as glycosyl donors in intermolecular trans-glycosylation reactions rsc.org. The selective chemical synthesis of β-anomeric nucleosides via chemical N-glycosylation remains challenging and can be expensive academie-sciences.fr.

In the context of this compound biosynthesis, the N6-glycosylated l-heptosamine-adenine core (SEP-327) is formed by the action of SepE, a glycosyltransferase, which transfers the l-glycero-β-d-manno-heptose moiety from ADP-l-glycero-β-d-manno-heptose to the N6-position of adenine monophosphate (AMP) acs.orgacs.orgresearchgate.net.

Semisynthetic Approaches for Modifying Natural this compound Scaffolds

Semisynthesis involves modifying a naturally isolated compound to produce analogues researchgate.net. Given the challenges in the total chemical synthesis of the this compound core, semisynthetic approaches starting from natural this compound or its intermediates are valuable for generating analogues with altered properties acs.orgacs.org.

Engineered Escherichia coli strains have been developed to produce the N6-glycosylated l-heptosamine-adenine core (SEP-327) in high yields (up to 2.53 g/L in fed-batch fermentation), providing a key intermediate for semisynthetic efforts acs.orgacs.org. By adding acyltransferase genes (sepH and sepD) to these engineered strains, this compound congeners with linear fatty acyl chains (SEP-E594 and SEP-E622) have been obtained acs.org. These examples demonstrate how modifying the fatty acyl side chain through semisynthetic or bioengineering approaches can yield new this compound analogues acs.orgresearchgate.net.

Structure-activity relationship studies on this compound and its analogues have shown that biological activities are significantly influenced by the nature and length of the fatty acid side chain acs.orgresearchgate.netaacrjournals.org. For instance, shortening the fatty acid chain from C16 to C6, shifting the chain, or omitting the glycine (B1666218) unit can lead to complete loss of activity, while activity is retained if the C16 chain is shortened to C12 or the glycine unit is extended to beta-alanine (B559535) nih.gov. These findings highlight the importance of semisynthetic modification of the side chain for exploring the structure-activity landscape aacrjournals.orgnih.gov.

Total Synthesis Strategies for this compound and Complex Analogs

Total synthesis provides access to this compound and its analogues independently of natural production and allows for the creation of more complex or non-natural structures. The total synthesis of this compound and its related compound, Spicamycin (the C-2' epimer of this compound), has been reported medkoo.comwikipedia.org.

Early approaches to the total synthesis of this compound analogues involved starting with suitably protected sugars (like L-fucose and L-galactose), constructing the adenine moiety at C-1, introducing a 4-amino group, and finally attaching the preformed lipophilic fatty acid-amino acid side chain nih.gov. In these analogues, the natural aminoheptose moiety was replaced by 4-amino-4-deoxy- and 4-amino-4,6-dideoxy-L-glucose while retaining the natural configuration of the pyranose ring, the side chain attached to the 4-amino group, and glycosylation at the N6-NH2 of adenine nih.gov.

The total synthesis of the Spicamycin amino nucleoside, which is structurally related to the this compound core, has also been achieved medkoo.com. These synthetic efforts are crucial for obtaining sufficient quantities of the compound and its analogues for research and development, especially when isolation from natural sources is challenging or yields are low acs.orgacs.org.

The development of efficient chemical synthesis routes, particularly for the challenging N-glycosylation step and the synthesis of the unique heptose sugar, remains an active area of research in accessing this compound and its diverse analogues rsc.orgacademie-sciences.fr.

Mechanisms of Resistance and Overcoming Strategies in Septacidin Research

General Theoretical Mechanisms of Antibiotic Resistance Relevant to Septacidin (e.g., Target Modification, Efflux Pumps, Enzymatic Inactivation)

Bacteria employ a variety of sophisticated mechanisms to evade the effects of antibiotics. These can be broadly categorized into preventing the antibiotic from reaching its target at a sufficient concentration or modifying/bypassing the antibiotic's intended target. reactgroup.org Key mechanisms include target modification, efflux pumps, and enzymatic inactivation. mdpi.comnih.gov

Target Modification: This mechanism involves alterations to the bacterial molecule or structure that the antibiotic normally binds to or acts upon. droracle.ai These modifications can reduce the binding affinity of the antibiotic or prevent it from exerting its effect while still allowing the bacterial function to continue. droracle.ai For antibiotics that inhibit protein synthesis, like this compound, target modification could theoretically involve alterations to the ribosomal machinery (e.g., mutations in ribosomal RNA or ribosomal proteins) that reduce this compound's ability to bind and interfere with translation. srce.hr Examples of target modification conferring resistance to other protein synthesis inhibitors include methylation of ribosomal RNA, which affects macrolide binding. droracle.aisrce.hr

Efflux Pumps: Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell. nih.govwikipedia.org This pumping action reduces the intracellular concentration of the antibiotic, keeping it below the level required to inhibit bacterial growth. nih.gov Efflux pumps can be specific to certain antibiotics or can have broad substrate specificity, contributing to multidrug resistance. wikipedia.orgmdpi.com The genes encoding efflux pumps can be located on chromosomes or mobile genetic elements like plasmids, facilitating their spread. wikipedia.org It is theoretically possible that bacteria could develop or acquire efflux pumps capable of transporting this compound out of the cell.

Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify or degrade antibiotics, rendering them inactive. nih.govcrstoday.com This is a major mechanism of resistance against several classes of antibiotics. mdpi.comnih.gov Examples include β-lactamases that hydrolyze the β-lactam ring of penicillin and cephalosporins, and enzymes that modify aminoglycosides, chloramphenicol, and streptogramins through acetylation, phosphorylation, or adenylation. mdpi.comnih.govcrstoday.comasm.orgnih.govnih.gov If bacteria were to develop enzymatic resistance to this compound, it would likely involve enzymes that modify its chemical structure, potentially targeting the glycosidic bond, the purine (B94841) base, or the fatty acyl chain, although specific this compound-inactivating enzymes have not been detailed in the provided information.

These general mechanisms, while not specifically documented for this compound resistance in the provided context, represent potential pathways through which bacteria could theoretically develop reduced susceptibility to this antibiotic, particularly given its mechanism of action involving protein synthesis inhibition.

Academic Strategies for Combating Antimicrobial Resistance Related to this compound

Addressing the growing challenge of antimicrobial resistance requires the development of innovative strategies. Academic research explores various approaches that could potentially be applied to combat resistance relevant to antibiotics like this compound.

One strategy involves combination therapy , where this compound could potentially be used in combination with other antimicrobial agents. This approach aims to overcome resistance by simultaneously targeting multiple bacterial pathways or by using an agent that inhibits a specific resistance mechanism. consensus.app Combination therapy can make it more difficult for bacteria to develop resistance as they would need to acquire resistance to multiple drugs simultaneously. consensus.app

Another area of research focuses on targeting resistance mechanisms directly . This includes the development of inhibitors for efflux pumps or enzymes that inactivate antibiotics. consensus.app While specific inhibitors for theoretical this compound resistance mechanisms are not mentioned, research into broad-spectrum efflux pump inhibitors or inhibitors of enzymes that modify nucleoside structures could be relevant. mdpi.comconsensus.app

Semisynthetic modification of natural products like this compound is also a key academic strategy. By altering the chemical structure of this compound, researchers may be able to create analogs that are less susceptible to existing or potential resistance mechanisms, or that have improved activity against resistant strains. researchgate.net Research into reconstituting this compound biosynthesis pathways in heterologous hosts like Escherichia coli facilitates the production of this compound and its intermediates, which can then be used for semisynthetic development efforts to generate novel analogs acs.org. This allows for the exploration of structural modifications that could overcome resistance or enhance efficacy.

Furthermore, understanding the biosynthesis of this compound's unique structural components , such as the l-heptosamine moiety, provides insights that could inform the design of new molecules less prone to resistance. pasteur.frnih.govresearchgate.net Research into the enzymes involved in its biosynthesis, such as SepI, SepJ, SepA, and SepG, contributes to this understanding. acs.orgnih.govresearchgate.net

While this compound has also been investigated for other properties, such as inducing immunogenic cell death in the context of cancer therapy mdpi.comresearchgate.net, academic strategies specifically aimed at overcoming antimicrobial resistance to this compound are likely to focus on the general approaches applicable to protein synthesis inhibitors and the development of novel analogs through synthetic and semisynthetic routes.

Advanced Analytical Methodologies in Septacidin Academic Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic and chromatographic methods are fundamental in the study of septacidin, providing crucial data for confirming its structure and determining its abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structure elucidation of organic molecules, including antibiotics like this compound. hyphadiscovery.comspringernature.comrsc.org It provides detailed information about the arrangement of atoms within a molecule. In this compound research, NMR data has been used to support the structural determination of this compound analogs, such as SEP-608. pnas.org The analysis of NMR spectra, including techniques like 1D and 2D NMR methods (e.g., COSY, HSQC, HMBC, and NOESY), allows researchers to assign specific signals to individual atoms or groups of atoms within the this compound molecule, confirming its complex nucleoside structure and the configuration of its heptose moiety. hyphadiscovery.comspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the separation, detection, and identification of metabolites in complex biological mixtures. ugm.ac.idmdpi.comresearchgate.net This technique is valuable in this compound research for analyzing the metabolic profiles of producing organisms and identifying this compound and its related compounds. LC-MS analysis has been employed to confirm the presence of this compound and its analogs in the heterologous expression strain Streptomyces albus 1598. pnas.org Furthermore, LC-MS has been used to analyze the supernatants of fermentation broths from S. albus mutants, helping to identify accumulated intermediates that lack the fatty acyl chain, which are more hydrophilic than this compound. nih.gov This approach is crucial for understanding the steps in the this compound biosynthetic pathway and identifying the functions of specific genes by observing the metabolites that accumulate when a gene is disrupted. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used extensively for the purification and quantification of natural products, including this compound. researchgate.netharvardapparatus.com HPLC analysis has been used to check the metabolic profiles of Streptomyces strains, including the this compound producer Streptomyces fimbriatus and heterologous expression strains. pnas.orgpnas.org It allows for the separation of this compound from other compounds in crude extracts or fermentation broths. researchgate.net Quantitative HPLC is used to determine the production levels of this compound and its analogs in different strains or under varying fermentation conditions. pnas.orgnih.govpnas.org For instance, HPLC analysis revealed that the production of septacidins was significantly reduced in S. albus mutants with deletions in specific biosynthetic genes like sepC, sepD, and sepH. nih.govpnas.org HPLC is also used in enzymatic assays to monitor the conversion of substrates to products by enzymes involved in this compound biosynthesis, allowing for the characterization of enzyme activity. nih.govpnas.orgresearchgate.net

Examples of HPLC applications in this compound research:

| Application | Sample Type | Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Key Findings | Source |

| Metabolic Profiling | Mycelia methanolic extracts | ZORBAX CN (4.6 mm × 250 mm) | Solvent A (ddH2O + 0.1% TFA), Solvent B (acetonitrile); Gradient elution | 1.0 mL/min | 254 nm | Revealed presence of septacidins in producer/heterologous host; analyzed mutant profiles. | nih.govnih.gov |

| Enzymatic Assays | Aqueous phases of reaction mixtures | ZORBAX SB-AQ (4.6 mm × 250 mm) | Solvent A (ddH2O + 0.1% formic acid), Solvent B (acetonitrile); Gradient elution | 1.0 mL/min | 254 nm | Monitored conversion of substrates by SepI, SepJ, SepG, SepA, SepB, SepC, SepL. | nih.govnih.govresearchgate.net |

Genetic and Molecular Biology Techniques for Pathway and Mechanism Studies

Genetic and molecular biology techniques are indispensable for dissecting the this compound biosynthetic pathway, identifying the genes involved, and characterizing the functions of the enzymes they encode.

Gene Knock-out and Complementation Studies for Biosynthesis

Gene knock-out studies are a fundamental approach to investigate the function of specific genes in a biosynthetic pathway. By deleting a gene within the this compound biosynthetic gene cluster (BGC), researchers can observe the effect on this compound production and identify accumulated intermediates, thereby inferring the role of the disrupted gene. mdpi.com For example, in-frame deletion mutants of sepC, sepD, sepH, sepJ, sepG, and sepA in the heterologous host S. albus have been constructed and analyzed by HPLC and LC-MS to determine their impact on this compound biosynthesis. nih.govnih.govpnas.org Deletion of sepD and sepH resulted in the absence of this compound production, suggesting their involvement in the formation of the glycyl-fatty acyl side chain. nih.govpnas.org Knock-out of sepC dramatically reduced this compound production, confirming its role as an ADP-D-glycero-β-D-manno-heptose 6ʹ-epimerase. nih.govpnas.org Similarly, deletion of sepJ, sepG, and sepA blocked or significantly reduced this compound production and led to the accumulation of intermediates, revealing their roles in the formation of the L,L-gluco-heptosamine moiety. nih.govresearchgate.net Gene complementation studies, where the deleted gene is reintroduced, can further confirm that the observed phenotype is directly due to the absence of that specific gene.

Heterologous Gene Expression and Protein Purification for Enzymatic Characterization

Heterologous gene expression involves cloning genes from the this compound BGC into a different host organism, such as Escherichia coli or Streptomyces albus, to produce the corresponding proteins. pnas.orgpnas.orgresearchgate.netuni-freiburg.deacs.org This approach is particularly useful when the native producer strain is slow-growing or genetically intractable. researchgate.net Heterologous expression of the entire this compound BGC in S. albus J1074 successfully yielded this compound and its analogs, confirming the identity of the cluster. pnas.orgpnas.org Furthermore, individual genes from the sep cluster have been expressed in E. coli to obtain soluble, His-tagged proteins for in vitro enzymatic characterization. nih.govresearchgate.net Purification of these recombinant proteins, often using affinity chromatography, allows researchers to study their catalytic activities and substrate specificities under controlled conditions. nih.govresearchgate.net For instance, SepC, SepG, SepI, SepJ, and SepA have been expressed and purified, and their enzymatic activities in the heptose biosynthesis pathway have been demonstrated through in vitro assays analyzed by HPLC. nih.govnih.govresearchgate.net Characterization of SepE and SepF, involved in the formation of the N6-glycosylated adenine (B156593) core, has also been performed using heterologous expression and enzymatic assays. acs.orgacs.org

Future Research Directions and Unaddressed Academic Questions

Elucidation of Remaining Unknown Biosynthetic Steps and Enzymes

Significant progress has been made in deciphering the biosynthetic pathway of Septacidin, particularly the formation of its L-heptosamine moiety. D-sedoheptulose-7-phosphate (S-7-P) has been identified as a common precursor for the heptose moieties in this compound and other compounds like hygromycin B. nih.govpnas.orgpnas.org Enzymes such as SepB, SepL, and SepC are known to convert S-7-P to ADP-L-glycero-β-D-manno-heptose, a key intermediate. nih.govpnas.orgpnas.org SepI is an oxidase that initiates the formation of the L-heptosamine moiety by oxidizing a hydroxyl group, followed by epimerization reactions catalyzed by SepJ and SepA, and finally the addition of an amino group by SepG. nih.govresearchgate.net SepE and SepF are involved in forming the N6-glycosylated adenine (B156593) core. researchgate.netresearchgate.net SepD and SepH are proposed to be involved in the formation of the fatty acyl side chain. nih.govpnas.org

However, the complete set of enzymes and the precise sequence of all steps involved in the terminal modifications, particularly the attachment and modification of the branched fatty acyl chain, are not yet fully elucidated. The stereochemistry of certain steps also warrants further investigation. researchgate.net Understanding the regulatory mechanisms controlling the expression and activity of the sep gene cluster in Streptomyces fibriatus is another area requiring deeper exploration. pnas.org

Deeper Understanding of this compound's Precise Molecular Targets and Signaling Cascades

While this compound has demonstrated various biological activities, its precise molecular targets and the downstream signaling cascades it influences are not completely understood. Some research suggests it may interfere with protein processing and affect the endoplasmic reticulum and Golgi apparatus. acs.org It has also been investigated for its potential to induce immunogenic cell death (ICD), suggesting an interaction with host immune pathways, possibly involving the activation of pattern recognition receptors. nih.gov However, the specific proteins or cellular components that this compound directly interacts with to exert its antitumor, antifungal, and pain-relief effects need to be definitively identified. Further research is needed to map the complete cellular responses triggered by this compound binding to its targets, including changes in gene expression, protein activity, and metabolic pathways. core.ac.ukresearchgate.net

Exploration of Novel this compound Analogs via Synthetic Biology and Advanced Chemical Synthesis

The complex structure of this compound, particularly its N6-glycosylated L-heptosamine-adenine core, poses challenges for chemical synthesis. acs.orgfigshare.com Traditional methods of obtaining this compound analogs often rely on the fermentation process of Streptomyces, which can be time-consuming. acs.orgfigshare.com Synthetic biology approaches, such as reconstituting the biosynthetic pathway in heterologous hosts like Escherichia coli, have shown promise in producing this compound intermediates and analogs with linear fatty acyl groups. acs.orgfigshare.com

Future research should focus on leveraging synthetic biology and advanced chemical synthesis techniques to generate a wider range of this compound analogs with modified sugar moieties, fatty acyl chains, and purine (B94841) bases. researchgate.netnih.govnih.gov This includes exploring enzymatic and chemoenzymatic synthesis routes to overcome the challenges associated with the complex glycosidic linkage and the branched fatty acid. semanticscholar.org High-throughput screening of these novel analogs is crucial to identify compounds with improved potency, specificity, and potentially novel bioactivities, as well as reduced toxicity. nih.gov

Comprehensive Analysis of this compound's Role in Microbial Ecosystems and Interactions

This compound is produced by Streptomyces fibriatus, a soil bacterium. medkoo.comnih.gov The ecological role of this compound in its natural environment is not fully understood. As an antibiotic, it likely plays a role in microbial competition. nih.gov However, its interactions with other microorganisms in complex soil ecosystems, including both antagonistic and potentially synergistic relationships, require comprehensive investigation.

Research is needed to understand how this compound production is regulated in response to environmental cues and the presence of other microbes. pnas.org Studying the mechanisms of resistance to this compound in naturally occurring microbial populations can provide insights into its ecological impact and potential for the development of resistance in target organisms. nih.gov Furthermore, exploring whether this compound or its production by Streptomyces influences plant growth or interacts with plant-associated microbes could reveal broader ecological implications.

Development of Predictive Models for this compound Efficacy and Resistance in Research Settings

To facilitate the research and potential development of this compound and its analogs, the development of predictive models for their efficacy and the likelihood of resistance development is essential. These models could integrate various types of data, including structural information of the compound and its analogs, in vitro activity data against different target organisms or cell lines, and genomic data from organisms that exhibit or develop resistance.

Future research should focus on utilizing computational approaches, such as quantitative structure-activity relationships (QSAR) and machine learning, to predict the biological activity of novel this compound analogs based on their chemical structures. Developing models to predict resistance mechanisms and the potential for resistance evolution in target pathogens or cancer cells would be invaluable for guiding analog design and research strategies. nih.gov Such models could help prioritize the synthesis and testing of the most promising compounds and anticipate potential challenges in their future study.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 96278 nih.govuni.lu |

| This compound aminonucleoside | 585056 nih.gov |

Data Table Example (Illustrative - based on search results about biosynthesis)

| Enzyme | Proposed Role in this compound Biosynthesis | Evidence Type | Reference |

| SepB | Conversion of S-7-P to ADP-L-glycero-β-D-manno-heptose (part of a multi-step pathway) | In vivo and in vitro experiments | nih.govpnas.orgpnas.org |

| SepL | Conversion of S-7-P to ADP-L-glycero-β-D-manno-heptose (part of a multi-step pathway) | In vivo and in vitro experiments | nih.govpnas.orgpnas.org |

| SepC | Conversion of S-7-P to ADP-L-glycero-β-D-manno-heptose (part of a multi-step pathway) | In vivo and in vitro experiments | nih.govpnas.orgpnas.org |

| SepI | Oxidation in L-heptosamine formation | Functional characterization of gene | nih.govresearchgate.net |

| SepJ | C5 epimerase in L-heptosamine formation | Functional characterization of gene | nih.govresearchgate.net |

| SepA | C3 epimerase in L-heptosamine formation | Functional characterization of gene | nih.govresearchgate.net |

| SepG | Installation of 4'-amino group in L-heptosamine formation | Functional characterization of gene, mutant analysis | nih.govresearchgate.net |

| SepE | N6-glycosylation of adenine core | Functional characterization | researchgate.netresearchgate.net |

| SepF | Detachment of N9-ribosyl-5-phosphate | Functional characterization | researchgate.netresearchgate.net |

| SepD | Fatty acyl transferase in side chain formation | Mutant analysis, intermediate accumulation | nih.govpnas.orgnih.gov |

| SepH | Attachment of N4'-glycyl group | In vivo studies, intermediate accumulation | nih.gov |

This table summarizes some of the known enzymes involved in this compound biosynthesis based on the search results, highlighting the types of evidence supporting their proposed roles. This serves as an example of how research findings relevant to the future research direction (elucidating unknown biosynthetic steps) can be presented in a data table.

常见问题

Q. How should researchers design experiments to synthesize Septacidin and confirm its structural identity?

To synthesize this compound, follow a stepwise approach:

- Synthetic Protocol : Use established protocols for nucleoside antibiotic synthesis, ensuring precise control over reaction conditions (e.g., temperature, pH, and catalysts). For novel derivatives, modify functional groups systematically and document reaction yields .

- Structural Confirmation : Employ spectroscopic techniques (e.g., NMR for stereochemistry, mass spectrometry for molecular weight, and HPLC for purity). Cross-validate results with literature data for known analogs .

- Reproducibility : Include detailed experimental steps in supplementary materials, adhering to journal guidelines for compound characterization .

Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity?

- Cell-Based Assays : Use dose-response curves in cancer cell lines (e.g., IC₅₀ determination via MTT assays). Include positive controls (e.g., known cytotoxic agents) and negative controls (untreated cells) .

- Target-Specific Assays : For antifungal or antibacterial activity, employ microdilution methods (e.g., MIC/MBC determination) with standardized microbial strains .

- Data Validation : Replicate experiments across independent labs to account for batch variability .

Q. How can researchers validate the purity and identity of this compound across different production batches?

- Analytical Techniques : Use HPLC with UV/RI detection to assess purity (>95%) and compare retention times to reference standards. Confirm identity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

- Batch Documentation : Maintain logs of synthetic parameters (e.g., solvent purity, reaction time) to trace variability .

Q. What controls are essential for in vivo efficacy studies of this compound?

- Experimental Design : Include vehicle controls (e.g., saline or DMSO) and reference compounds. Use randomized animal groups to minimize bias .

- Dose Optimization : Conduct pilot studies to determine non-toxic doses and establish pharmacokinetic profiles (e.g., bioavailability, half-life) .

Advanced Research Questions

Q. How can contradictions in reported mechanisms of action for this compound be resolved?

- Comparative Studies : Replicate conflicting experiments under identical conditions (e.g., cell type, this compound concentration). Use inhibitors or genetic knockouts to isolate pathways (e.g., apoptosis vs. DNA intercalation) .

- Meta-Analysis : Systematically review published data to identify confounding variables (e.g., assay sensitivity, compound stability) .

Q. What strategies enhance this compound’s stability in physiological environments?

- Structural Modifications : Introduce protective groups (e.g., PEGylation) to reduce enzymatic degradation. Validate stability via serum incubation assays and LC-MS monitoring .

- Formulation Optimization : Test lipid-based nanoparticles or cyclodextrin complexes to improve solubility and half-life .

Q. How can omics data be integrated to elucidate this compound’s cellular targets?

- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells. Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks .

- CRISPR Screening : Conduct genome-wide knockout screens to pinpoint resistance genes or synthetic lethal interactions .

Q. What computational methods are effective for studying this compound’s structure-activity relationships (SAR)?

- Molecular Docking : Model interactions with putative targets (e.g., RNA polymerase) using AutoDock or Schrödinger Suite. Validate with mutagenesis studies .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over nanoseconds to assess stability and conformational changes .

Q. How can bacterial resistance to this compound be systematically investigated?

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report confidence intervals for IC₅₀ values .

- Multivariate Analysis : Apply PCA or clustering to identify outliers or batch effects in high-throughput screens .

Methodological Considerations

- Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for reporting .

- Data Transparency : Share raw datasets and code repositories (e.g., GitHub) to enable reproducibility .

- Peer Review : Pre-submit manuscripts to preprint servers (e.g., bioRxiv) for community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。